molecular formula C23H31ClN2O3 B2621224 (3r,5r,7r)-Adamantan-1-yl(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methanone hydrochloride CAS No. 474625-64-4

(3r,5r,7r)-Adamantan-1-yl(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2621224
CAS No.: 474625-64-4
M. Wt: 418.96
InChI Key: NEEPMHIMPSYTMW-UHFFFAOYSA-N
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Description

This compound features a rigid adamantane core linked via a ketone bridge to a piperazine ring substituted with a benzo[d][1,3]dioxol-5-ylmethyl group. The hydrochloride salt enhances solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name

1-adamantyl-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3.ClH/c26-22(23-11-17-7-18(12-23)9-19(8-17)13-23)25-5-3-24(4-6-25)14-16-1-2-20-21(10-16)28-15-27-20;/h1-2,10,17-19H,3-9,11-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEPMHIMPSYTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C45CC6CC(C4)CC(C6)C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r)-Adamantan-1-yl(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce a reactive group, such as a carbonyl group.

    Piperazine Derivative Synthesis: The piperazine ring is modified to include the benzo[d][1,3]dioxole moiety through a nucleophilic substitution reaction.

    Coupling Reaction: The functionalized adamantane and piperazine derivatives are coupled under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can target the carbonyl group in the adamantane moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the piperazine and benzo[d][1,3]dioxole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of piperazine derivatives that incorporate an adamantane core and a benzo[d][1,3]dioxole moiety. The structural configuration contributes to its pharmacological properties.

Antidepressant Activity

Research has indicated that compounds similar to (3r,5r,7r)-Adamantan-1-yl(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methanone hydrochloride exhibit antidepressant-like effects. For instance, studies have shown that piperazine derivatives can modulate neurotransmitter systems implicated in mood regulation, such as serotonin and norepinephrine pathways .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. In vitro studies on related piperazine derivatives have demonstrated significant antibacterial and antifungal effects against various pathogens. For example, compounds containing the piperazine ring were evaluated for their microbiological activity and showed promising results against resistant strains of bacteria .

CNS Disorders

The compound may have implications in treating central nervous system disorders. Its structural similarities to known psychoactive substances suggest potential efficacy in conditions like anxiety and depression. Research on related compounds has highlighted their ability to cross the blood-brain barrier and interact with CNS receptors .

Table 1: Summary of Research Findings on Piperazine Derivatives

StudyCompoundApplicationResults
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanoneAntimicrobialGood activity against bacterial strains
Various piperazine derivativesCNS DisordersModulation of serotonin levels
Adamantane derivativesAntidepressantDemonstrated antidepressant-like effects

Mechanism of Action

The mechanism of action of (3r,5r,7r)-Adamantan-1-yl(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and ion channels. The compound’s structure allows it to modulate the activity of these targets, leading to therapeutic effects. For example, it may act as an agonist or antagonist at certain receptors, or inhibit the activity of specific enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound shares structural motifs with several adamantane-piperazine derivatives, differing primarily in the substituents on the piperazine ring. Key analogs include:

Table 1: Structural Comparison of Adamantane-Piperazine Derivatives
Compound Name/ID Substituent on Piperazine Key Structural Features Yield Reference
Target Compound Benzo[d][1,3]dioxol-5-ylmethyl Benzodioxole ring, methylene linker N/A
6h () 4-Benzylpiperidin-1-yl Piperidine ring, benzyl group 70%
6i () 4-Phenylpiperazin-1-yl Phenyl group 76%
6j () 4-(3-Chlorophenyl)piperazin-1-yl Chlorophenyl group 68%
6f () 4-Ethylpiperazin-1-yl Ethyl group 76%
Compound 2-Ethoxyphenyl Ethoxy-phenyl group N/A
Compound 3-Trifluoromethylphenyl CF₃-substituted phenyl N/A

Spectroscopic Characterization

  • NMR Signatures : Adamantane protons typically resonate at δ 1.7–2.1 ppm (e.g., 1.74 ppm for adamantane-H in 6l ). The benzodioxole group in the target compound would show aromatic protons near δ 6.5–7.0 ppm and methylene protons (CH₂) at δ ~3.5–4.0 ppm, similar to compound4 in .
  • HRMS Validation : Analogs like 6d () and 6l () confirm molecular formulas via HRMS, with deviations <0.005 Da, ensuring structural accuracy .

Metabolic Stability and Reactivity

  • The benzodioxole moiety in the target compound is prone to oxidation, as seen in compound4 (), where hydroxylation occurs on the benzodioxole ring . This contrasts with chlorophenyl or ethylpiperazine analogs, which exhibit greater metabolic stability due to reduced electrophilic character.

Crystallographic and Conformational Insights

  • Crystal Packing: Analogs like ’s triazole-thione derivative adopt L-shaped conformations stabilized by C–H···π and π–π interactions .
  • Chirality : The (3r,5r,7r)-adamantane configuration ensures stereochemical consistency across analogs, critical for receptor binding .

Biological Activity

The compound (3r,5r,7r)-Adamantan-1-yl(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methanone hydrochloride is a synthetic derivative featuring an adamantane core and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C20H28ClN2O3
  • Molecular Weight: 364.90 g/mol
  • IUPAC Name: this compound

Structural Features

The compound consists of:

  • An adamantane scaffold known for its unique three-dimensional structure.
  • A benzo[d][1,3]dioxole ring which is often associated with various biological activities.
  • A piperazine ring that contributes to its pharmacological profile.

Pharmacological Profile

Research indicates that compounds containing piperazine derivatives exhibit a range of biological activities, including but not limited to:

  • Antidepressant Effects: Piperazine derivatives have been studied for their potential antidepressant properties. For instance, certain piperazine-based compounds have shown efficacy in animal models of depression by modulating serotonin receptors .
  • Anticholinesterase Activity: Some studies have demonstrated that piperazine derivatives can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thus potentially benefiting conditions like Alzheimer's disease .
  • Antitumor Activity: The incorporation of benzo[d][1,3]dioxole units has been linked to antitumor effects in various studies, suggesting that this compound may also possess similar properties .

Case Study 1: Antidepressant Activity

In a study examining the antidepressant effects of various piperazine derivatives, it was found that compounds similar to this compound exhibited significant reductions in depressive-like behaviors in rodent models. The mechanism was attributed to increased serotonin levels in the brain .

Case Study 2: Acetylcholinesterase Inhibition

A virtual screening study identified several piperazine derivatives as potent inhibitors of human acetylcholinesterase. The binding interactions were analyzed through molecular docking simulations, revealing that compounds with structural similarities to this compound showed strong binding affinities at both the peripheral anionic site and the catalytic site of the enzyme .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntidepressantSerotonin modulation
Acetylcholinesterase InhibitionEnzyme binding at active sites
AntitumorInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this adamantane-piperazine hybrid compound, and how can reaction conditions be standardized?

  • Methodology : The compound can be synthesized via Mannich-type reactions or nucleophilic substitution. For example, similar adamantane-piperazine derivatives are synthesized by refluxing equimolar amounts of adamantane derivatives, substituted piperazines (e.g., 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine), and carbonylating agents (e.g., triphosgene) in anhydrous dichloromethane under nitrogen . Reaction monitoring via TLC or HPLC ensures completion. Crystallization from ethanol/water mixtures yields pure hydrochloride salts (melting point: 436–438 K) .
  • Key Parameters :

Reaction TemperatureSolvent SystemYield (%)Purity (HPLC)
60–70°CEtOH/H₂O (3:1)65–75>98%

Q. How is structural confirmation achieved for this compound?

  • Techniques :

  • X-ray crystallography confirms the adamantane cage geometry (chair conformation) and piperazine ring planarity. For example, bond angles like C–N–C (~109°) and C–C–C (~106°) align with sp³ hybridization .
  • NMR spectroscopy : 1H^1\text{H} NMR shows adamantane protons as singlets (δ 1.6–2.1 ppm), while piperazine protons appear as multiplets (δ 2.5–3.5 ppm). The benzo[d][1,3]dioxole group resonates at δ 5.9–6.1 ppm (O–CH₂–O) .

Advanced Research Questions

Q. How do computational models (DFT/B3LYP) correlate with experimental spectroscopic data for this compound?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/cc-pVDZ level predicts molecular geometry, dipole moments, and vibrational frequencies. For example, calculated C=O stretching frequencies (~1680 cm⁻¹) match experimental IR spectra within ±10 cm⁻¹. Discrepancies >15 cm⁻¹ suggest solid-state effects (e.g., hydrogen bonding) not modeled in gas-phase DFT .
  • Data Comparison :

ParameterDFT PredictionExperimental ValueDeviation
C=O Stretch (cm⁻¹)16851672-13
Dipole Moment (D)4.2N/A

Q. What crystallographic challenges arise in resolving the 3D structure of this compound?

  • Challenges :

  • Disorder : Adamantane’s rigid cage often causes positional disorder in crystal lattices. Refinement using SHELXL with anisotropic displacement parameters resolves this .
  • Twinning : Some crystals form inversion twins (e.g., minor component: 0.27(9)), requiring TWIN/BASF instructions in refinement software .
    • Hydrogen Bonding : O–H⋯N (piperazine) and C–H⋯S interactions stabilize the lattice. Bond distances: O⋯N = 2.8–3.0 Å; C⋯S = 3.3–3.5 Å .

Q. How can structure-activity relationships (SAR) guide pharmacological optimization of this compound?

  • Approach :

  • Piperazine Modifications : Replacing the benzo[d][1,3]dioxole group with fluorophenyl (as in ) enhances blood-brain barrier penetration.
  • Adamantane Rigidity : The tricyclic cage improves metabolic stability. In vitro assays against cancer cell lines (e.g., MCF-7) show IC₅₀ values <10 µM for derivatives with electron-withdrawing substituents .

Methodological Considerations

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Protocol :

Prepare solutions in buffers (pH 1–13) and incubate at 25°C/40°C.

Monitor degradation via HPLC at 254 nm.

Key Findings : Adamantane derivatives degrade <5% at pH 7.4/25°C over 30 days but hydrolyze rapidly at pH <2 (t₁/₂ = 12 hours) .

Data Contradiction Analysis

Q. Why do experimental and computational bond lengths for the piperazine ring differ?

  • Root Cause : DFT models assume isolated molecules, while X-ray data include crystal packing forces. For example, computed N–C bonds = 1.45 Å vs. experimental = 1.49 Å due to C–H⋯O interactions compressing the lattice .

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